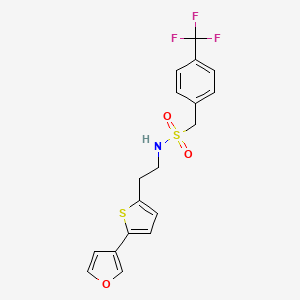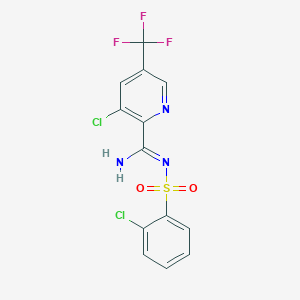
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C13H8Cl2F3N3O2S and its molecular weight is 398.18. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The specific compound "3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide" is not directly mentioned in the retrieved literature. However, the studies review the applications and significance of structurally related compounds, highlighting the importance of pyridine derivatives in chemistry and their applications in medicinal chemistry, environmental science, and materials science.
Medicinal Chemistry and Biological Applications
Pyridine and its derivatives are crucial in the development of pharmaceuticals due to their bioactivity. For instance, pyrimidine and pyridine scaffolds are foundational in creating compounds with a broad spectrum of biological activities. These structures serve as key intermediates for synthesizing various biologically active compounds, including those with potential therapeutic applications against diseases and as agents in molecular biology studies for understanding biological processes (Parmar et al., 2023).
Environmental Science and Pollution
In the context of environmental science, derivatives of pyridine, including compounds with chloro, sulfonyl, and trifluoromethyl groups, are studied for their environmental persistence and potential as pollutants, particularly in the class of per- and polyfluoroalkyl substances (PFASs). These studies investigate the degradation, fate, and removal of such chemicals from the environment, contributing to understanding how to mitigate their impact on ecosystems and human health (Liu & Avendaño, 2013).
Optoelectronic Materials
The incorporation of pyridine and its derivatives into π-extended conjugated systems is of significant interest for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The unique electronic properties of these compounds contribute to the development of efficient and durable materials for future technologies (Lipunova et al., 2018).
properties
IUPAC Name |
3-chloro-N'-(2-chlorophenyl)sulfonyl-5-(trifluoromethyl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O2S/c14-8-3-1-2-4-10(8)24(22,23)21-12(19)11-9(15)5-7(6-20-11)13(16,17)18/h1-6H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLQUZOTKMJPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chlorobenzenesulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

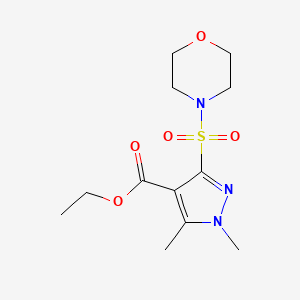

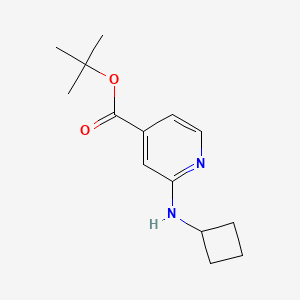
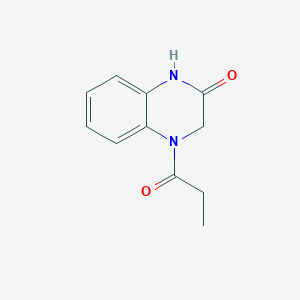
![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
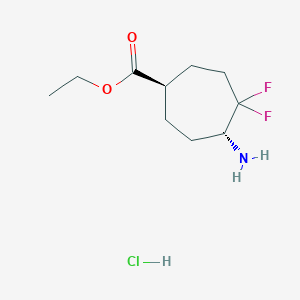
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)

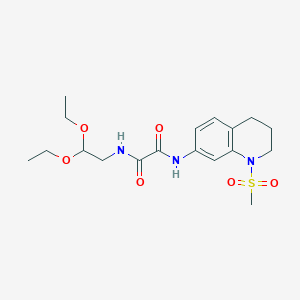
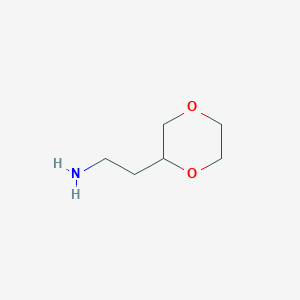
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)
